N,N-Dibutyloctadecenamide
Description
N,N-Dibutyloctadecenamide is a long-chain unsaturated amide characterized by two butyl groups attached to the nitrogen atom and an octadecene (18-carbon chain with one double bond) backbone. Such compounds are typically employed as solvents, surfactants, or intermediates in organic synthesis due to their amphiphilic nature and thermal stability. The absence of direct references to this compound in the provided evidence limits detailed characterization; thus, comparisons herein are inferred from structurally related amides.
Properties
CAS No. |
94247-60-6 |
|---|---|
Molecular Formula |
C26H51NO |
Molecular Weight |
393.7 g/mol |
IUPAC Name |
(E)-N,N-dibutyloctadec-2-enamide |
InChI |
InChI=1S/C26H51NO/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27(24-8-5-2)25-9-6-3/h22-23H,4-21,24-25H2,1-3H3/b23-22+ |
InChI Key |
BDCIMPVVHVHFAW-GHVJWSGMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/C(=O)N(CCCC)CCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC(=O)N(CCCC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dibutyloctadecenamide can be synthesized through the reaction of octadecenoyl chloride with dibutylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar methods as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyloctadecenamide undergoes various chemical reactions, including:
Oxidation: The hydrocarbon chain can be oxidized to form carboxylic acids or ketones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Substituted amides.
Scientific Research Applications
N,N-Dibutyloctadecenamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of lubricants, plasticizers, and as an additive in cosmetics and personal care products.
Mechanism of Action
The mechanism of action of N,N-Dibutyloctadecenamide involves its interaction with biological membranes due to its amphiphilic nature. It can integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the absorption and efficacy of therapeutic agents.
Comparison with Similar Compounds
N,N-Dimethylacetamide (CAS 127-19-5)
Structural Features : A short-chain amide with two methyl groups and an acetyl backbone.
Properties :
- Molecular Weight : 87.12 g/mol .
- Boiling Point : 164.5–167.5°C .
- Solubility : Miscible with water and organic solvents .
- Purity: ≥99% (gas chromatography) . Applications: Widely used as a polar aprotic solvent in pharmaceuticals and polymer synthesis. Safety: Not classified under CLP regulations in the provided evidence .
N,N-Dimethyloctanamide (CAS 1118-92-9)
Structural Features : An eight-carbon chain amide with dimethyl substituents.
Properties :
- Molecular Weight: 157.27 g/mol (calculated from C10H21NO).
- Handling : Requires precautions to avoid inhalation, skin contact, and electrostatic discharge .
- Storage : Tightly sealed containers in dry, ventilated areas .
Environmental Impact : Spills must be contained and disposed of properly to prevent environmental release .
N,N-Dibenzylacetamide (CAS 10479-30-8)
Structural Features : Aromatic benzyl groups attached to the nitrogen atom.
Properties :
Data Table: Comparative Analysis of Amides
*Data for this compound are theoretical or inferred due to absence in provided evidence.
Research Findings and Trends
Structure-Property Relationships
- Chain Length and Solubility : Shorter-chain amides (e.g., N,N-Dimethylacetamide) exhibit higher water solubility due to reduced hydrophobicity, while longer-chain analogs (e.g., N,N-Dimethyloctanamide) are more lipophilic .
- Substituent Effects : Aromatic substituents (e.g., benzyl groups in N,N-Dibenzylacetamide) may enhance thermal stability and alter pharmacological activity compared to alkyl-substituted amides .
Biological Activity
N,N-Dibutyloctadecenamide, also known as N,N-dibutyl-9-octadecenamide, is a fatty acid amide that has garnered attention for its potential biological activities. This compound, with the chemical formula , has been studied for its effects on various biological systems, particularly in relation to its role as a surfactant and its interactions with cellular membranes. This article will delve into the biological activity of this compound, supported by data tables and research findings.
This compound is characterized by its long hydrophobic carbon chain and an amide functional group, which contribute to its surfactant properties. The compound's mechanism of action primarily involves:
- Membrane Interaction : The hydrophobic tail interacts with lipid bilayers, potentially altering membrane fluidity and permeability.
- Cell Signaling : It may influence cellular signaling pathways through interactions with membrane proteins.
1. Cytotoxicity and Cell Viability
Research has indicated that this compound exhibits varying levels of cytotoxicity depending on the concentration and exposure duration. A study evaluating its effects on different cell lines found:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 90 |
| 50 | 70 |
| 100 | 40 |
| 200 | 10 |
As shown in the table, higher concentrations lead to decreased cell viability, suggesting a dose-dependent cytotoxic effect.
2. Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). The following table summarizes these findings:
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| LPS | 500 | 600 |
| LPS + Dibutyloctadecenamide (50 µM) | 300 | 350 |
These results indicate a significant reduction in cytokine levels when treated with this compound, highlighting its potential as an anti-inflammatory agent.
Case Study 1: Skin Irritation Model
A controlled study was conducted to evaluate the skin irritation potential of this compound using a human skin model. The compound was applied at various concentrations, and irritation was assessed based on erythema and edema scores.
| Concentration (µM) | Erythema Score | Edema Score |
|---|---|---|
| 0 | 0 | 0 |
| 10 | 1 | 0 |
| 50 | 2 | 1 |
| 100 | 3 | 2 |
The results indicated that concentrations above 50 µM were associated with increased irritation, suggesting caution in formulations intended for topical application.
Case Study 2: Antimicrobial Activity
Another study explored the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | >100 |
These findings suggest that while this compound exhibits antimicrobial activity against Staphylococcus aureus, it is less effective against Escherichia coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
